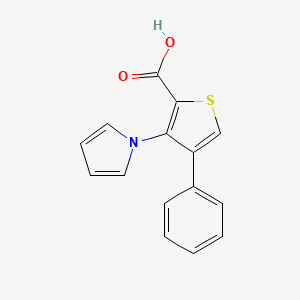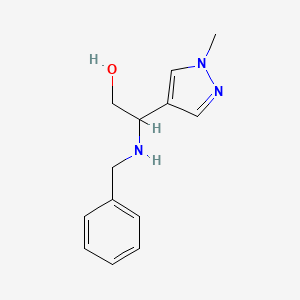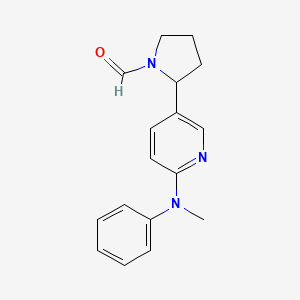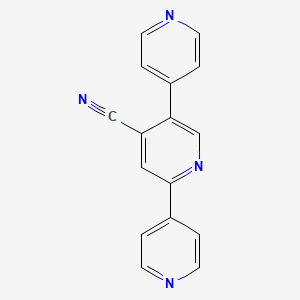![molecular formula C19H14N2O4S B15059821 3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059821.png)
3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of a methoxybenzyl group, a thiophene ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated isoxazole.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, involving the corresponding phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the thiophene ring.
Aplicaciones Científicas De Investigación
3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxybenzyl)-5-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
- 3-(4-Methoxybenzyl)-6-(furan-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
- 3-(4-Methoxybenzyl)-6-(pyridin-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Uniqueness
3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C19H14N2O4S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H14N2O4S/c1-24-12-6-4-11(5-7-12)9-15-17-13(19(22)23)10-14(16-3-2-8-26-16)20-18(17)25-21-15/h2-8,10H,9H2,1H3,(H,22,23) |
Clave InChI |
PNSRFSMODWTXFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)










![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)

